D-Glucose, 2-benzoate

Description

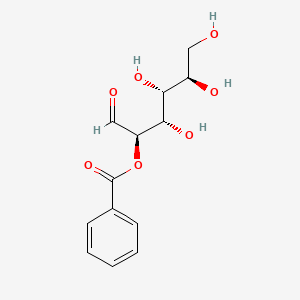

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O7/c14-6-9(16)11(17)12(18)10(7-15)20-13(19)8-4-2-1-3-5-8/h1-5,7,9-12,14,16-18H,6H2/t9-,10+,11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGIVUDGJZHZTN-WRWGMCAJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC(C=O)C(C(C(CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)O[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501314645 | |

| Record name | D-Glucose, 2-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63029-01-6 | |

| Record name | D-Glucose, 2-benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63029-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glucose, 2-benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501314645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Strategic Importance of Regioselective Functionalization in Monosaccharide Synthesis

The ability to selectively modify one hydroxyl group in the presence of others on a monosaccharide, a process known as regioselective functionalization, is fundamental to the art of carbohydrate synthesis. academie-sciences.frwiley-vch.de The multiple hydroxyl groups on a sugar molecule, such as D-glucose, often exhibit similar reactivity, making it a significant challenge to target a specific position. academie-sciences.frwiley-vch.de The strategic placement of a protecting group, like a benzoate (B1203000) ester at the C-2 position of D-glucose, serves to mask that hydroxyl group, preventing it from reacting while other positions are modified. nih.gov

This targeted protection is crucial for several reasons:

Controlled Glycosylation: The nature of the protecting group at the C-2 position profoundly influences the stereochemical outcome of glycosylation reactions—the formation of the bond linking monosaccharides. A participating group, such as a benzoate ester, can direct the formation of a 1,2-trans glycosidic linkage. nih.gov This is achieved through the formation of a dioxolenium ion intermediate, which blocks one face of the sugar, forcing the incoming glycosyl acceptor to attack from the opposite side. nih.gov

Stepwise Synthesis: Regioselective protection allows for a stepwise and controlled approach to the synthesis of complex oligosaccharides. By protecting and deprotecting specific hydroxyl groups in a planned sequence, chemists can build intricate carbohydrate structures with defined connectivity and stereochemistry. academie-sciences.fr

Access to Novel Derivatives: The ability to isolate and react with specific hydroxyl groups opens the door to a vast array of novel carbohydrate derivatives with unique biological activities or material properties.

The synthesis of D-glucose, 2-benzoate itself is a testament to the subtleties of regioselective chemistry. Researchers have developed various methods to achieve this specific benzoylation, often exploiting the differential reactivity of the hydroxyl groups under carefully controlled conditions. rsc.org

A Historical Perspective: Benzoate Esters As Protecting Groups in Glycoscience

The use of ester protecting groups, particularly benzoates, has a rich history in glycoscience, evolving from a necessary complication to a sophisticated tool for stereochemical control. academie-sciences.frnih.gov Initially, protecting groups were primarily used to prevent unwanted side reactions. wikipedia.org However, chemists soon recognized that these groups could also influence the reactivity and stereoselectivity of glycosylation reactions. wiley-vch.denih.gov

The development of methods for the selective introduction and removal of benzoate (B1203000) esters has been a key area of research. Early methods often relied on stoichiometric amounts of reagents and could be harsh. mdpi.com Over time, more refined and catalytic approaches have been developed, offering greater efficiency and milder reaction conditions. rsc.org

Key milestones in the evolution of benzoate esters as protecting groups include:

The recognition of their role as participating groups in controlling the stereochemistry of glycosylation to favor 1,2-trans linkages. nih.gov

The development of orthogonal protecting group strategies, where multiple, different protecting groups can be selectively removed in any order, allowing for the synthesis of highly complex and branched oligosaccharides. academie-sciences.fr

The introduction of modified benzoate esters with tailored electronic and steric properties to fine-tune reactivity and improve yields in glycosylation reactions. mdpi.com

This historical progression highlights a continuous drive towards greater precision and control in carbohydrate synthesis, with the benzoate ester playing a central and evolving role.

Advanced Research Trajectories for D Glucose, 2 Benzoate and Its Derivatives

Strategies for Regioselective Benzoylation at the C2 Position of D-Glucose Scaffolds

Achieving regioselective benzoylation at the C2 position of D-glucose requires overcoming the challenge of differentiating between multiple hydroxyl groups of similar reactivity. The inherent reactivity order of hydroxyl groups in D-glucose towards benzoylation is generally considered to be 6-OH > 2-OH > 3-OH > 4-OH. rsc.org However, various strategies have been developed to enhance selectivity for the 2-O-position.

Controlled Acylation Approaches for Selective 2-O-Benzoylation

Controlled acylation methods rely on the fine-tuning of reaction conditions to favor benzoylation at the C2 hydroxyl group. These methods often involve the use of specific reagents and careful control of stoichiometry and temperature.

One common approach involves the use of organotin reagents, such as dibutyltin (B87310) oxide (Bu₂SnO), which can form a stannylene acetal (B89532) with a diol, thereby activating one hydroxyl group over the other. For instance, the reaction of a suitably protected glucose derivative with dibutyltin oxide followed by the addition of one equivalent of benzoyl chloride can lead to the preferential formation of the 2-O-benzoate. journals.co.za The regioselectivity of this process can be influenced by the solvent and the presence of coordinating species. journals.co.za For example, using dibutyltin oxide in benzene (B151609) has been shown to yield the 2-benzoate as the main product in high yield. journals.co.za

Another strategy involves the direct partial benzoylation under controlled conditions. While challenging due to the similar reactivity of the secondary hydroxyl groups, careful manipulation of reaction parameters can favor the formation of the 2-O-benzoate. rsc.org

Catalytic and Reagent-Controlled Methods for Site-Selective Benzoate Introduction

The development of catalytic systems has provided more efficient and selective methods for the introduction of a benzoate group at the C2 position.

Metal-Based Catalysts: Copper(II) complexes with chiral ligands, such as bis(oxazoline) (Box) and pyridine-bis(oxazoline) (PyBox), have been demonstrated to catalyze the regioselective benzoylation of α-glucopyranosides at the 2-O-position with high yields and selectivities. escholarship.org The choice of ligand and its absolute configuration can significantly impact the regioselectivity. escholarship.org It is proposed that the copper catalyst coordinates to the cis-diol motif of the anomeric and 2-O-hydroxyl groups in α-glucopyranosides, activating the 2-O-hydroxyl for acylation. escholarship.org Iron(III) chloride (FeCl₃), in the presence of acetylacetone, has also been employed as an inexpensive and environmentally friendly catalyst for the regioselective benzoylation of diols, including those in carbohydrate structures. acs.orgnih.govacs.org

Organocatalysis: Chiral 4-dimethylaminopyridine (B28879) (DMAP) derivatives and peptide-based catalysts have been developed to achieve site-selective acylations. nih.gov These "tailor-made" catalysts can be optimized through library screening to enhance selectivity for a specific hydroxyl group on a given substrate. nih.gov Furthermore, methods utilizing benzoic anhydride catalyzed by tetrabutylammonium benzoate have been reported for the regioselective benzoylation of methyl glycosides, leading to 2,4-diols. rsc.org The use of benzoyl cyanide with an amine catalyst, such as triethylamine (B128534) or 4-pyrrolidinopyridine, can also achieve regioselective benzoylation, affording 3,6-di-O-benzoylated β-D-glucopyranosides or, under specific conditions, 2-O-unprotected derivatives. researchgate.net

Table 1: Comparison of Catalytic Methods for 2-O-Benzoylation of D-Glucose Derivatives

| Catalyst System | Ligand/Co-catalyst | Substrate Type | Selectivity for 2-O-Benzoylation | Reference |

|---|---|---|---|---|

| Copper(II) triflate | (S,S)-Ph-PyBox | α-glucopyranoside | >20:1 | escholarship.org |

| Iron(III) chloride | Acetylacetone/DIPEA | Diols/Glycosides | High | acs.orgnih.govacs.org |

| Dibutyltin oxide | None | Diols/Triols | High (in benzene) | journals.co.za |

| Tetrabutylammonium benzoate | None | Methyl glycosides | Leads to 2,4-diols | rsc.org |

| Benzoyl cyanide | Triethylamine/4-pyrrolidinopyridine | β-glycopyranosides | Leads to 3,6-di-O-benzoates | researchgate.net |

Remote Functionalization and Protecting Group Migration in 2-O-Benzoylated D-Glucose Synthesis

Remote functionalization strategies involve the introduction of a functional group at a position distant from the target hydroxyl group, which then directs the benzoylation to the C2 position. While less common for direct 2-O-benzoylation, the concept of remote participation is crucial in glycosylation reactions involving 2-O-benzoyl groups. The 2-O-benzoyl group can participate in the reaction through the formation of an intermediate dioxolanylium ion, which influences the stereochemical outcome of the glycosylation. frontiersin.org

Protecting group migration is another phenomenon that can be exploited. Although not a direct method for synthesis, understanding the potential for acyl migration from or to the C2 position is critical for designing synthetic routes.

Multistep Synthetic Routes Utilizing this compound as Key Intermediates

This compound is a valuable building block in the multistep synthesis of complex carbohydrates. Its presence at the C2 position serves multiple purposes, primarily as a participating group to ensure the formation of 1,2-trans-glycosidic linkages. nih.govnih.gov

A typical synthetic sequence might involve:

Initial protection of other hydroxyl groups of D-glucose, for example, by forming a 4,6-O-benzylidene acetal. researchgate.netbeilstein-journals.org

Regioselective introduction of the benzoate group at the C2 position using one of the methods described in section 2.1.

Further functionalization of the remaining hydroxyl groups.

Activation of the anomeric center (e.g., conversion to a thioglycoside or trichloroacetimidate) to create a glycosyl donor.

Glycosylation with a suitable glycosyl acceptor. The 2-O-benzoyl group participates in the reaction, leading to the stereoselective formation of the desired glycosidic bond. nih.gov

For instance, a thioglycoside donor with a 2-O-benzoyl group can be prepared from a 4,6-O-benzylidene protected glucose derivative. researchgate.net This donor can then be used in glycosylation reactions to construct oligosaccharides. The 2-O-benzoyl group ensures the formation of a β-glycosidic linkage in the case of a glucose donor.

Orthogonal Protecting Group Strategies Incorporating 2-O-Benzoyl Moieties

Orthogonal protecting group strategies are essential for the synthesis of complex glycans, allowing for the selective removal of one protecting group in the presence of others. researchgate.net The 2-O-benzoyl group plays a significant role in such strategies.

The benzoyl group is typically stable to acidic conditions used for the removal of silyl (B83357) ethers (like TBDPS) or acetals, and can be removed under basic conditions (e.g., using sodium methoxide (B1231860) in methanol). This orthogonality allows for the selective deprotection of other positions while the 2-O-benzoyl group remains intact, and vice versa.

A common orthogonal set might include:

Benzyl (B1604629) (Bn) ethers: For semi-permanent protection, removed by hydrogenolysis.

Silyl ethers (e.g., TBDPS): For temporary protection, removed by fluoride (B91410) ions.

Levulinoyl (Lev) or Fluorenylmethoxycarbonyl (Fmoc) esters: Removed under specific, mild conditions.

2-O-Benzoyl group: As a participating group and for protection, removed by base. researchgate.net

The 2-(azidomethyl)benzoyl (Azmb) group has been developed as a protecting group that can be orthogonally removed in the presence of a standard benzoyl group, offering further flexibility in synthetic design. researchgate.net The strategic placement of a 2-O-benzoyl group within an orthogonal protection scheme is crucial for controlling the reactivity and stereoselectivity of subsequent glycosylation steps. nih.gov

Role in Anomeric Stereocontrol during Glycosidic Bond Formation

The 2-O-benzoyl group is instrumental in achieving high stereoselectivity for the formation of 1,2-trans glycosidic linkages. This control is exerted through a mechanism known as neighboring group participation, which proceeds via a key intermediate.

Neighboring Group Participation (NGP) of the 2-O-Benzoyl Group in 1,2-trans Glycoside Synthesis

Neighboring group participation (NGP) by a 2-O-acyl substituent, such as a benzoyl group, is a well-established and reliable strategy for the synthesis of 1,2-trans glycosides. nih.govnih.govmdpi.com In the case of D-glucose donors, this translates to the highly stereoselective formation of β-glucosides. nih.govmdpi.com The process involves the intramolecular attack of the carbonyl oxygen of the 2-O-benzoyl group onto the anomeric carbon as the leaving group departs. dtu.dk This participation effectively shields one face of the pyranose ring, directing the incoming nucleophile (the glycosyl acceptor) to attack from the opposite face, thus ensuring the formation of the 1,2-trans product. dtu.dkscholaris.caresearchgate.net The reliability of this method has made it a dominant approach in oligosaccharide synthesis. researchgate.net While highly effective, the use of acyl groups like benzoyl is not without potential side reactions, such as the formation of orthoesters, which can occur when the intermediate reacts with the nucleophile at the carbonyl carbon instead of the anomeric carbon. researchgate.netrsc.org

Formation and Reactivity of Dioxolenium Ion Intermediates

The cornerstone of neighboring group participation by the 2-O-benzoyl group is the formation of a bicyclic acyloxonium ion, specifically a dioxolenium ion intermediate. nih.govdtu.dkscholaris.caresearchgate.netresearchgate.net This cation is formed upon activation of the anomeric leaving group, where the adjacent benzoyl group's carbonyl oxygen attacks the electrophilic anomeric center. nih.govmdpi.com The resulting five-membered dioxolenium ring is fused to the pyranose ring at the C-1 and C-2 positions. nih.gov This intermediate is significantly more stable than the corresponding open oxocarbenium ion that would form in the absence of a participating group. mdpi.comscholaris.ca

The formation of the dioxolenium ion has been studied and characterized using techniques such as infrared ion spectroscopy (IRIS) and density functional theory (DFT) computations. researchgate.net These studies have confirmed that the formation of this intermediate is a key factor in steering the stereochemical outcome of the glycosylation. researchgate.netvu.nl The dioxolenium ion effectively blocks the α-face of the glucose ring, compelling the glycosyl acceptor to approach from the β-face, which leads to the exclusive formation of the 1,2-trans glycosidic bond. scholaris.caresearchgate.net The reactivity of this intermediate is high, and its lifetime can be fleeting, making direct observation challenging. researchgate.netvu.nl

Factors Influencing Anomeric Selectivity (α/β ratio) with 2-O-Benzoylated Glycosyl Donors

While the 2-O-benzoyl group strongly favors the formation of 1,2-trans products, several factors can influence the final α/β ratio of the glycosylation products. These include the solvent, temperature, and the electronic properties of the benzoyl group itself.

Solvent Effects: The nature of the solvent plays a crucial role in glycosylation reactions by stabilizing the charged intermediates. scholaris.cacdnsciencepub.com In reactions involving donors with a participating group at C-2, the effect of the solvent on stereoselectivity can be suppressed because the formation of the dioxolenium ion is the dominant stereodirecting element. scholaris.ca However, in some cases, a remarkable solvent effect on the α:β ratio has been observed. For instance, changing the solvent from dichloromethane (B109758) to a more nucleophilic solvent like acetonitrile (B52724) can influence the stereochemical outcome, even with a participating group present. rsc.org

Temperature: The stability of the reaction intermediates, including the dioxolenium ion, can be temperature-dependent. In some systems, a temperature-dependent equilibrium between a glycosyl triflate and the fused dioxolenium ion has been observed. acs.org At lower temperatures, the formation and stability of the dioxolenium ion may be favored, leading to higher 1,2-trans selectivity.

Electronic Properties of the Benzoyl Group: The electronic nature of the benzoyl group, modified by substituents on the aromatic ring, can impact the stability of the dioxolenium intermediate and, consequently, the stereoselectivity. Electron-donating groups (EDGs) on the benzoyl ring enhance the nucleophilicity of the carbonyl oxygen, which can lead to a more stable dioxolenium ion. mdpi.comresearchgate.net This increased stability can further reinforce the 1,2-trans selectivity. Conversely, electron-withdrawing groups (EWGs) can destabilize the dioxolenium ion, potentially leading to a decrease in 1,2-trans selectivity or the involvement of other reaction pathways. mdpi.comresearchgate.net

Below is a table summarizing the influence of various factors on the anomeric selectivity of 2-O-benzoylated glycosyl donors.

| Factor | Influence on α/β Ratio | Mechanism |

| Solvent | Can modulate selectivity; nucleophilic solvents may alter the reaction pathway. rsc.org | Solvation of intermediates can affect their stability and reactivity. scholaris.cacdnsciencepub.com |

| Temperature | Lower temperatures often favor the stable dioxolenium ion, enhancing 1,2-trans selectivity. acs.org | Affects the equilibrium between different reactive intermediates. acs.org |

| Substituents on Benzoyl Group | EDGs stabilize the dioxolenium ion, increasing 1,2-trans selectivity. mdpi.comresearchgate.net EWGs destabilize it, potentially reducing selectivity. mdpi.comresearchgate.net | Alters the nucleophilicity of the participating carbonyl oxygen. mdpi.com |

Modulation of Glycosyl Donor Reactivity by the 2-O-Benzoyl Group

The 2-O-benzoyl group exerts a dual influence on the reactivity of the glycosyl donor. While its participation can accelerate the reaction through anchimeric assistance, its electronic properties also have a significant impact.

Electronic Effects of the 2-O-Benzoyl Ester on Donor Reactivity

The benzoyl group is strongly electron-withdrawing, a property that generally "disarms" or decreases the reactivity of the glycosyl donor. nih.govacs.orgbeilstein-journals.org This is because the inductive effect of the ester group reduces the electron density at the anomeric center, making the departure of the leaving group more difficult. nih.gov This deactivating effect is a general characteristic of acyl protecting groups. beilstein-journals.org

Studies involving para-substituted 2-O-benzoyl groups have provided quantitative insight into these electronic effects. It has been shown that electron-donating substituents on the benzoyl ring increase the rate of glycosylation, while electron-withdrawing groups decrease the rate. nih.govacs.orgnih.gov This is consistent with the idea that electron-donating groups enhance the ability of the benzoyl group to participate in neighboring group assistance. acs.org A Hammett linear free-energy relationship has been established, correlating the reactivity of the glycosyl donors with the electronic nature of the substituent on the 2-O-benzoyl group. nih.govacs.orgnih.gov

The following table presents data from competition experiments showing the effect of para-substituents on a 2-O-benzoyl functionalized glucosyl donor on glycosylation rates.

| para-Substituent on 2-O-Benzoyl Group | Electron-Donating/Withdrawing Nature | Effect on Glycosylation Rate |

| Pyrrolidino | Strongly Electron-Donating | Increased Rate nih.govacs.org |

| OMe (Methoxy) | Electron-Donating | Increased Rate nih.govacs.org |

| H (Hydrogen) | Neutral | Baseline Rate nih.govacs.org |

| Br (Bromo) | Electron-Withdrawing | Decreased Rate nih.govacs.org |

| CN (Cyano) | Strongly Electron-Withdrawing | Decreased Rate nih.govacs.org |

Impact on Activation and Leaving Group Departure

The 2-O-benzoyl group directly influences the activation of the glycosyl donor and the departure of the anomeric leaving group through neighboring group participation. dtu.dk The intramolecular attack of the benzoyl's carbonyl oxygen assists in pushing out the leaving group, a process termed anchimeric assistance. nih.govacs.org This participation provides an intramolecular nucleophilic "push" that facilitates the departure of the leaving group, thereby lowering the activation energy of the reaction compared to a non-participating pathway. rsc.org

Influence on Glycosyl Acceptor Reactivity and Stereoselectivity

The electronic properties of protecting groups on the glycosyl acceptor are a decisive factor in the outcome of a glycosylation reaction. nih.gov While often overshadowed by the focus on the glycosyl donor, the reactivity of the acceptor alcohol is a critical variable that can be strategically manipulated to control stereoselectivity. researchgate.net The substitution of a benzyl ether with a benzoyl ester on the acceptor molecule, for instance, can dramatically alter the course of a reaction, turning a non-selective glycosylation into a highly stereoselective one. nih.govnih.gov

The nucleophilicity of the acceptor's hydroxyl group is a key determinant of the glycosylation reaction rate and pathway. This property is significantly modulated by the stereoelectronic and inductive effects of the protecting groups on the acceptor ring. The benzoyl group, in particular, exerts a strong influence due to its electronic characteristics.

The carbonyl moiety of the benzoyl group is powerfully electron-withdrawing. Through inductive effects, it reduces the electron density of the pyranose ring, including that of the reacting hydroxyl group. tandfonline.comuniversiteitleiden.nl Computational studies employing wavefunction analyses have shown that replacing benzyl protecting groups with benzoyl groups on a glycosyl acceptor leads to a significant alteration in charge distribution, ultimately decreasing the nucleophilicity of the hydroxyl group. tandfonline.com This "disarming" effect makes the acceptor less reactive. nih.govd-nb.info

Furthermore, the presence of benzoyl groups can alter the patterns of non-covalent interactions, such as intra- and intermolecular hydrogen bonds, within the acceptor molecule. tandfonline.com These interactions can influence the conformation of the acceptor and the accessibility of the hydroxyl group, thereby affecting its ability to act as an effective nucleophile. In essence, the introduction of a benzoyl group deactivates the acceptor alcohol, a phenomenon that can be harnessed to control glycosylation outcomes. universiteitleiden.nl

A direct and exploitable correlation exists between the reactivity of a glycosyl acceptor and the stereoselectivity of the glycosylation. nih.gov Studies utilizing conformationally restricted donors have demonstrated a clear trend: highly reactive acceptors tend to favor β-glycoside formation, while less reactive, or "disarmed," acceptors favor the formation of α-glycosides. nih.gov This relationship provides a powerful tool for synthetic chemists, allowing them to "tune" the stereochemical outcome by modulating the acceptor's protecting group pattern. nih.govresearchgate.net

The strategic substitution of an electron-donating benzyl group with an electron-withdrawing benzoyl group on the acceptor is a common method to reduce its reactivity. nih.gov This decreased nucleophilicity can shift the reaction mechanism. For certain donor-acceptor pairs, a more reactive acceptor might favor an SN2-like pathway, while a less reactive acceptor pushes the reaction towards an SN1-like pathway, allowing for thermodynamic control that often favors the α-anomer. acs.org

Research has systematically mapped this relationship by reacting a standardized glycosyl donor with a series of glucosyl acceptors featuring different protecting groups. nih.govd-nb.info For example, when a 4-OH glucosyl acceptor protected with benzyl groups at the C-2 and C-3 positions is used, the glycosylation may show poor selectivity. However, exchanging the C-3 O-benzyl group for an O-benzoyl group significantly disarms the acceptor, leading to a dramatic shift in favor of the α-glycoside product. nih.govd-nb.info This effect is so pronounced that merely replacing two hydrogen atoms (in a benzyl group, -CH₂Ph) with an oxygen atom (in a benzoyl group, -C(=O)Ph) can convert a non-selective reaction into a highly α-selective one. nih.govd-nb.info

The following tables, based on published research findings, illustrate this correlation. They show the stereochemical outcomes of glycosylations between benzylidene-protected glucosyl donors and various glucosyl acceptors, highlighting how the presence of a benzoyl group on the acceptor influences the α/β product ratio. nih.govd-nb.info

Table 1: Influence of Acceptor C-6 Protecting Group on Glycosylation Stereoselectivity with a 2,3-Di-O-Benzyl Acceptor Core

This table demonstrates how altering the electronic nature of a remote protecting group at C-6 of the acceptor influences its reactivity and the resulting stereochemistry at the newly formed glycosidic bond (C-4). A more electron-withdrawing group at C-6 disarms the C-4 hydroxyl, leading to increased α-selectivity.

| Acceptor C-6 Functional Group | Donor A (α/β Ratio) | Donor B (α/β Ratio) | Implied Acceptor Reactivity |

| CH₂OBn | 1 : 1 | 1 : 7 | High |

| CH₂OBz | 4 : 1 | 1 : 1.1 | Intermediate |

| CO₂Me | >20 : 1 | >20 : 1 | Low |

Data sourced from studies by van der Vorm et al. nih.govd-nb.info Donors A and B are 4,6-O-benzylidene protected glucose and glucosazide thioglycosides, respectively. Reactions were with C4-OH glucosyl acceptors.

Table 2: Influence of Acceptor C-3 Protecting Group on Glycosylation Stereoselectivity

This table directly compares the effect of a benzyl versus a benzoyl group at the C-3 position of the acceptor. Replacing the benzyl group with a benzoyl group significantly increases the yield of the α-product, indicating a decrease in acceptor reactivity.

| Acceptor C-3 Protecting Group | Donor A (α/β Ratio) | Donor B (α/β Ratio) | Implied Acceptor Reactivity |

| O-Benzyl | 1 : 2.8 | 1 : 6.7 | High |

| O-Benzoyl | 5 : 1 | 6.7 : 1 | Low |

Data sourced from studies by van der Vorm et al. nih.govd-nb.info Donors A and B are 4,6-O-benzylidene protected glucose and glucosazide thioglycosides, respectively. Reactions were with C4-OH glucosyl acceptors with a C-2 O-benzyl group.

These findings underscore a crucial principle in glycosylation chemistry: the electronic properties of protecting groups on the acceptor are not passive components but active modulators of reactivity and stereoselectivity. The use of a benzoyl group to disarm a glycosyl acceptor is a key strategy for achieving challenging 1,2-cis-glycosidic linkages. nih.govnih.govresearchgate.net

Mechanistic Investigations of Transformations Involving D Glucose, 2 Benzoate

Detailed Studies on Neighboring Group Participation Mechanisms at C2

The presence of an acyl group, such as a benzoate (B1203000), at the C2 position of a glycosyl donor profoundly influences the stereoselectivity of glycosylation reactions through a mechanism known as neighboring group participation (NGP). beilstein-journals.orgnih.gov This phenomenon is a cornerstone for achieving 1,2-trans glycosidic linkages with high fidelity. beilstein-journals.org The mechanism involves the participation of the carbonyl oxygen of the C2-benzoate ester in the displacement of the anomeric leaving group.

The process is initiated by the activation of the anomeric leaving group by a promoter. Instead of dissociating to form a free oxocarbenium ion, the anomeric center is attacked intramolecularly by the carbonyl oxygen of the 2-benzoate group. nih.govdalalinstitute.com This attack results in the formation of a bicyclic acyl-oxonium ion, specifically a dioxolenium ion intermediate. nih.govresearchgate.netbohrium.com This rigid, cyclic intermediate effectively shields one face of the pyranose ring. In the case of D-glucose, the dioxolenium ion forms on the α-face, thus blocking it from nucleophilic attack. nih.gov

The effectiveness of this participation can be modulated by the electronic properties of the benzoate group. Electron-donating substituents on the benzoyl ring can enhance the nucleophilicity of the carbonyl oxygen, potentially increasing the rate of participation, while electron-withdrawing groups can have the opposite effect. nih.gov This demonstrates that the 2-O-benzoyl group acts not just as a steric directing group but also as an active electronic participant in the reaction. nih.gov

Table 1: Influence of C2-Substituent on Glycosylation Stereoselectivity

| C2-Protecting Group | Mechanism | Predominant Product |

| Benzoyl (Participating) | Neighboring Group Participation (NGP) | 1,2-trans |

| Benzyl (B1604629) (Non-participating) | SN1-like or SN2 | Mixture of α/β (often α-favored) |

Elucidation of Oxocarbenium Ion and Contact Ion Pair Intermediates in Glycosylations

Glycosylation reactions are often depicted as proceeding along a mechanistic continuum between a bimolecular, associative SN2 pathway and a unimolecular, dissociative SN1 pathway. nih.govnih.govresearchgate.net The SN1 end of this spectrum is characterized by the formation of a highly reactive glycosyl oxocarbenium ion intermediate. nih.govnih.govresearchgate.net This planar, electron-deficient species is susceptible to attack by a nucleophile from either the α- or β-face, which can lead to a mixture of anomeric products. nih.gov For D-glucose, theoretical calculations have predicted that the oxocarbenium ion can exist in different conformations, such as the 4H3 half-chair. nih.govresearchgate.net

In the reaction medium, this oxocarbenium cation does not exist in isolation but is closely associated with the counterion derived from the leaving group and promoter. researchgate.net This association leads to the formation of an ion pair, which can exist as a close-contact ion pair (CCIP), a solvent-separated ion pair (SSIP), or a covalent glycoside adduct. researchgate.net The nature of this ion pair is critical in determining the stereochemical outcome of the glycosylation.

In a contact ion pair, the counterion remains closely associated with one face of the oxocarbenium ion, potentially blocking nucleophilic attack from that side and leading to stereoselectivity. nih.gov A solvent-separated ion pair involves one or more solvent molecules positioned between the cation and the counterion, allowing for less facial bias. nih.gov The transition between these states and their relative reactivity influence the final α/β product ratio. The presence of a 2-O-benzoyl group can stabilize the oxocarbenium ion through resonance, but its primary role is often to intercept this intermediate via neighboring group participation before it can be attacked by an external nucleophile. nih.gov However, under conditions that disfavor NGP (e.g., with very poor nucleophiles), the reaction may proceed through an oxocarbenium ion-like transition state. acs.org

SN2-Type Displacements in Glycosylations of 2-O-Benzoylated D-Glucose Derivatives

While the 2-O-benzoyl group is renowned for promoting 1,2-trans glycosides via neighboring group participation, glycosylation reactions involving these donors can also proceed through a direct SN2-type displacement. chemrxiv.orgresearchgate.net An SN2 mechanism involves a single, concerted step where the nucleophilic glycosyl acceptor attacks the anomeric carbon at the same time as the leaving group departs. This bimolecular process results in a complete inversion of configuration at the anomeric center. dalalinstitute.com

For an SN2 pathway to dominate, several conditions must be met. The formation of the competing dioxolenium ion (NGP) or a dissociated oxocarbenium ion (SN1) must be suppressed. This can be achieved through the use of highly reactive (strong) nucleophiles, which can attack the anomeric center before NGP or dissociation can occur. beilstein-journals.orgnih.gov

Furthermore, the choice of solvent and promoter system is critical. Non-polar solvents can stabilize the ground state of the glycosyl donor relative to the charged intermediates required for NGP or SN1 pathways, thereby favoring the SN2 mechanism. wayne.edu Some promoter systems are designed to activate the leaving group without facilitating its complete dissociation, creating a species that is susceptible to direct backside attack by the nucleophile. nih.gov For example, starting with a β-anomer of a D-glucose donor with a 2-O-benzoyl group, a successful SN2 displacement would lead to the formation of the 1,2-cis α-glycoside, a product that is often challenging to synthesize stereoselectively. chemrxiv.org

Table 2: Comparison of Glycosylation Mechanisms

| Mechanism | Key Intermediate | Stereochemical Outcome | Favored By |

| NGP | Dioxolenium ion | Retention (1,2-trans) | Participating C2-acyl group |

| SN1-like | Oxocarbenium ion / Ion Pair | Mixture (α/β) | Poor nucleophiles, ionizing solvents |

| SN2 | Associative Transition State | Inversion (e.g., β -> α) | Strong nucleophiles, non-polar solvents |

Radical Pathways and Deoxygenation Reactions of Benzoate Esters

The benzoate ester functionality can be utilized in transformations that proceed via radical pathways, most notably in deoxygenation reactions. The Barton-McCombie deoxygenation is a powerful method for removing a hydroxyl group from a molecule and replacing it with a hydrogen atom. nrochemistry.comalfa-chemistry.comwikipedia.org While the reaction is typically performed on secondary alcohols, the principle can be applied to carbohydrate derivatives.

The reaction does not proceed directly on the benzoate ester. The initial alcohol must first be converted into a thiocarbonyl derivative, such as a thionoester or a xanthate. wikipedia.orglibretexts.org This is the key activation step. The mechanism is a radical chain reaction initiated by a radical initiator like azobisisobutyronitrile (AIBN). wikipedia.orglibretexts.org

Initiation : AIBN decomposes upon heating to generate a radical, which then abstracts a hydrogen atom from a hydrogen source, typically tributyltin hydride (n-Bu3SnH), to produce a tributylstannyl radical (n-Bu3Sn•). nrochemistry.comwikipedia.org

Propagation :

The tributylstannyl radical attacks the sulfur atom of the thiocarbonyl group. This leads to the cleavage of the C-O bond, generating an alkyl radical on the sugar ring (e.g., at C2) and tributyltin xanthate. wikipedia.org The formation of the very stable tin-sulfur bond is a major driving force for the reaction. wikipedia.orgorganic-chemistry.org

The newly formed alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the deoxygenated product and regenerating the tributylstannyl radical, which continues the chain reaction. nrochemistry.comwikipedia.org

This methodology allows for the specific removal of hydroxyl groups, providing access to deoxysugars, which are components of many biologically active natural products. wayne.edu

Studies on Isomerization and Epimerization Reactions of Benzoylated Glucose

Benzoylated glucose derivatives can undergo isomerization reactions, primarily at the anomeric center (anomerization) or at other stereocenters on the pyranose ring (epimerization).

Anomerization , also known as mutarotation, is the interconversion between the α and β anomers. wolfram.comutexas.edu This process typically occurs in solution and is catalyzed by acid or base. utexas.edu The mechanism involves the opening of the cyclic hemiacetal form to yield the transient open-chain aldehyde form. Rotation around the C1-C2 bond, followed by re-cyclization, can then produce either the α or β anomer. libretexts.org An equilibrium is eventually established, which for D-glucose in water heavily favors the β-anomer. libretexts.orgresearchgate.net

Epimerization is the change in configuration at a single stereocenter other than the anomeric one. For D-glucose, epimerization at C2 is a well-studied process that yields D-mannose. chemistrysteps.comyoutube.com This reaction is typically promoted by base. chemistrysteps.comyoutube.com The mechanism proceeds through the open-chain form, where a base abstracts the acidic α-proton from C2 to form a planar enolate (or enediol) intermediate. chemistrysteps.comyoutube.com Reprotonation of this planar intermediate can occur from either face. Protonation from one side regenerates D-glucose, while protonation from the other face yields the C2 epimer, D-mannose. chemistrysteps.com This base-catalyzed transformation is known as the Lobry de Bruyn–Alberda van Ekenstein reaction. chemistrysteps.com

Solvent and Promoter Effects on Reaction Mechanisms

The solvent and promoter are not passive bystanders in glycosylation reactions; they actively influence the reaction pathway and stereochemical outcome. scholaris.ca Their effects are crucial in tipping the mechanistic balance between the SN1, SN2, and NGP pathways.

Solvent Effects: Solvents can be broadly classified based on their polarity and coordinating ability. researchgate.net

Non-coordinating solvents like dichloromethane (B109758) (DCM) and toluene (B28343) are common in glycosylation. Moderately polar, non-coordinating solvents such as DCM are generally considered to favor SN1-type reactions by stabilizing the charged intermediates. researchgate.net

Coordinating solvents , such as diethyl ether (Et2O), dioxane, and acetonitrile (B52724) (CH3CN), can have more complex effects. researchgate.netscholaris.ca Ethereal solvents can favor the formation of α-glycosides (1,2-cis for glucose) by forming an α-anomeric adduct or by influencing the conformation of the oxocarbenium ion. researchgate.netscholaris.ca Acetonitrile can participate in the reaction to form a β-nitrilium ion intermediate, which then leads to the formation of the α-glycoside upon displacement by the acceptor.

Promoter Effects: The promoter's role is to activate the anomeric leaving group. Common promoters include Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or combinations like N-iodosuccinimide (NIS)/TfOH for activating thioglycosides. nih.govnih.gov The choice of promoter can influence the nature of the reactive intermediate. Stronger promoters may favor a more dissociative (SN1-like) mechanism by generating a more electrophilic anomeric center. nih.gov The counterion generated from the promoter (e.g., triflate, OTf⁻) also plays a key role, as its association with the cationic intermediate (forming a contact ion pair) can dictate the stereoselectivity of the subsequent nucleophilic attack. nih.govresearchgate.net The interplay between the donor's C2-substituent, the promoter, the solvent, and the nucleophilicity of the acceptor ultimately determines which mechanistic pathway is followed. nih.govnih.gov

Table 3: Effect of Solvent on Glycosylation Stereoselectivity

| Solvent | Type | General Effect on Glucose Donors |

| Dichloromethane (DCM) | Moderately Polar, Non-coordinating | Often favors SN1-like pathways or NGP |

| Diethyl Ether (Et2O) | Weakly Polar, Coordinating | Can promote α-selectivity (1,2-cis) |

| Acetonitrile (CH3CN) | Highly Polar, Coordinating | Can promote α-selectivity via nitrilium ion |

| Toluene | Weakly Polar, Non-coordinating | Can favor SN2-like pathways |

Advanced Analytical and Computational Methodologies in Research on D Glucose, 2 Benzoate

High-Resolution Spectroscopic Techniques for Structural and Stereochemical Analysis

Spectroscopic techniques are fundamental in the structural characterization of D-Glucose, 2-benzoate, providing detailed information about its atomic arrangement and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound in solution. One of its primary applications is the determination of anomeric ratios. The anomeric protons (H-1) of the α and β anomers of pyranose sugars resonate at distinct chemical shifts due to their different magnetic environments. magritek.comunimo.it For D-glucose, the equatorial proton of the α-anomer typically appears further downfield than the axial proton of the β-anomer. magritek.com By integrating the signals corresponding to each anomer, their relative concentrations in solution at equilibrium can be quantified. magritek.comnih.gov

Furthermore, NMR spectroscopy, particularly the analysis of coupling constants (J-values), provides critical insights into the conformation of the pyranose ring. The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation. magritek.com For instance, the coupling constant between the anomeric proton (H-1) and the proton at C-2 (J1,2) can differentiate between anomers; a larger J-value is characteristic of a diaxial relationship (typically in the β-anomer), while a smaller value indicates an axial-equatorial or equatorial-equatorial relationship (often seen in the α-anomer). unimo.it This analysis, combined with two-dimensional NMR techniques such as COSY and TOCSY, allows for the complete assignment of proton resonances and a detailed understanding of the molecule's three-dimensional structure in solution. researchgate.net The presence of the benzoate (B1203000) group at the C-2 position can influence the chemical shifts of nearby protons, providing further confirmation of its regioselective placement.

Table 1: Representative ¹H-NMR Data for D-Glucose Anomers

| Anomer | Anomeric Proton (H-1) Chemical Shift (ppm) | J1,2 Coupling Constant (Hz) | Dihedral Angle (H1-C1-C2-H2) |

|---|---|---|---|

| α-D-Glucose | ~5.2 | ~3-4 | ~60° |

| β-D-Glucose | ~4.6 | ~7-8 | ~180° |

Mass spectrometry (MS) is an essential technique for monitoring the progress of reactions involving this compound and for confirming the identity of the product. Due to its high sensitivity, MS can detect reactants, intermediates, and products simultaneously, even at low concentrations. purdue.edu Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to ionize carbohydrate derivatives for MS analysis.

In the context of synthesizing this compound, reaction monitoring by MS allows for the optimization of reaction conditions by observing the consumption of the starting materials and the formation of the desired product in real-time. This can help in determining the optimal reaction time and minimizing the formation of byproducts.

For product characterization, high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of this compound. Tandem mass spectrometry (MS/MS) is employed to further elucidate the structure by fragmenting the molecular ion and analyzing the resulting fragment ions. The fragmentation pattern can provide information about the location of the benzoate group on the glucose ring. For instance, the cleavage of the glycosidic bond and fragmentation of the sugar ring can yield characteristic ions that confirm the structure of the 2-O-benzoylated glucose.

Advanced Chromatographic Techniques for Separation and Purity Determination

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the determination of its purity.

High-performance liquid chromatography (HPLC) is the most widely used technique for this purpose. google.com Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is often employed for the separation of benzoylated sugars. The benzoyl group increases the hydrophobicity of the glucose molecule, allowing for good retention and separation on a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with gradient elution to achieve optimal separation. google.com Detection is commonly performed using an ultraviolet (UV) detector, as the benzoyl group contains a chromophore that absorbs UV light. google.com

For the analysis of more complex mixtures or for the separation of isomers, other chromatographic techniques such as hydrophilic interaction chromatography (HILIC) may be utilized. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a nonpolar organic solvent and a small amount of water. This technique is particularly useful for separating polar compounds like carbohydrates. nih.gov The purity of the isolated this compound can be determined by integrating the peak area in the chromatogram. A single, sharp peak is indicative of a pure compound. nih.gov

Table 2: Common HPLC Parameters for the Analysis of Benzoylated Sugars

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Gradient of water and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detector | UV at ~230 nm |

| Column Temperature | 25-30 °C |

Computational Chemistry Approaches for Mechanistic and Reactivity Studies

Computational chemistry provides a powerful theoretical framework to complement experimental studies on this compound, offering insights into reaction mechanisms and conformational preferences that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly valuable for studying reaction mechanisms, including the identification of transition states and the calculation of reaction energetics. For reactions involving this compound, such as its formation via regioselective benzoylation or its subsequent transformations, DFT calculations can be used to model the potential energy surface of the reaction.

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape of 2-O-benzoylated glucose. mpg.de These simulations take into account the flexibility of the molecule and its interactions with the surrounding environment, such as a solvent.

MD simulations can reveal the preferred conformations of the pyranose ring (e.g., chair, boat, skew-boat) and the orientation of the benzoate group relative to the glucose ring. nih.gov The simulations can also provide information on the dynamics of these conformational changes, including the timescales over which they occur. nih.gov This information is valuable for understanding how the conformation of 2-O-benzoylated glucose might influence its reactivity and its interactions with other molecules, such as enzymes. The results from MD simulations can be used to interpret experimental data, for example, by providing a structural basis for the observed NMR parameters. nih.gov

Quantum Chemical Calculations for Electronic Effects and Steric Interactions

Quantum chemical calculations have emerged as a powerful tool for elucidating the intricate relationship between molecular structure and reactivity. In the context of this compound, these computational methodologies provide profound insights into the electronic effects and steric interactions that govern its conformational preferences and chemical behavior. By employing high-level ab initio and Density Functional Theory (DFT) methods, researchers can model the molecule's properties with a high degree of accuracy. nih.govnih.gov

These computational approaches are instrumental in understanding the distribution of electron density within the this compound molecule. This is crucial for identifying reactive sites and predicting how the molecule will interact with other chemical species. For instance, mapping the electrostatic potential (MEP) surface can reveal regions of positive and negative charge, highlighting potential sites for nucleophilic or electrophilic attack. jscholaronline.orgjscholaronline.org

Furthermore, quantum chemical calculations are indispensable for a detailed conformational analysis. umn.eduumn.edunobelprize.org For this compound, the orientation of the benzoate group at the C-2 position introduces significant steric considerations. These calculations can quantify the energetic penalties associated with different rotational isomers, thereby predicting the most stable conformations. This understanding of steric hindrance is vital for explaining the molecule's three-dimensional structure and its influence on biological activity.

A significant advantage of these computational methods is the ability to study the molecule in both the gas phase and in solution, often through the use of solvation models. nih.govumn.eduumn.edu This allows for a more realistic representation of the molecule's behavior in different chemical environments. The interactions between this compound and solvent molecules can be explicitly modeled to understand how these interactions influence its electronic structure and conformational equilibrium.

Detailed research findings from computational studies on related glucose derivatives provide a framework for what can be expected for this compound. For example, DFT calculations on halogen-substituted 2-deoxy-D-glucose have shown that while the substituent at the C-2 position does not significantly alter the pyranose ring conformation, it does impact intermolecular interactions. mdpi.comnih.gov Similar studies on D-glucose and its fluorinated analogue have demonstrated how substitution affects the network of intramolecular hydrogen bonds, which in turn influences conformational stability. nih.gov These findings suggest that the benzoate group in this compound would likewise play a significant role in dictating both intramolecular and intermolecular interactions.

The following interactive data table illustrates the type of energetic data that can be obtained from quantum chemical calculations for different conformers of a glucose derivative. The values presented are hypothetical for this compound, but are representative of what such a computational analysis would yield.

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Conformer A | B3LYP | 6-311++G(d,p) | 0.00 | 3.45 |

| Conformer B | B3LYP | 6-311++G(d,p) | 1.25 | 4.12 |

| Conformer C | B3LYP | 6-311++G(d,p) | 2.78 | 2.89 |

| Conformer A | MP2 | 6-311++G(d,p) | 0.00 | 3.52 |

| Conformer B | MP2 | 6-311++G(d,p) | 1.18 | 4.21 |

| Conformer C | MP2 | 6-311++G(d,p) | 2.65 | 2.95 |

Applications of D Glucose, 2 Benzoate As a Synthetic Building Block

Assembly of Complex Oligosaccharides with Defined Glycosidic Linkages

The synthesis of oligosaccharides with specific, defined linkages is a significant challenge in carbohydrate chemistry. The stereochemistry of the glycosidic bond—the link between monosaccharide units—is crucial for the biological function of the resulting molecule. The use of a 2-O-acyl group, such as a benzoate (B1203000) group on a glucose donor molecule, is a widely accepted and effective strategy for achieving high stereoselectivity in the formation of 1,2-trans glycosidic linkages. beilstein-journals.org

This stereocontrol is achieved through a mechanism known as neighboring group participation. beilstein-journals.orgbeilstein-journals.org The key steps are as follows:

Activation : The glycosyl donor (e.g., a thioglycoside or glycosyl bromide) is activated, leading to the departure of the leaving group from the anomeric carbon (C-1).

Intermediate Formation : The oxygen atom of the C-2 benzoate group attacks the newly formed electrophilic anomeric center. This intramolecular reaction results in the formation of a stable, bicyclic dioxolenium ion intermediate. beilstein-journals.orgbohrium.com

Stereodirected Attack : The bulky dioxolenium ion effectively blocks the α-face of the glucopyranose ring. beilstein-journals.org

Glycosylation : An incoming nucleophile, typically a hydroxyl group from another sugar molecule (the glycosyl acceptor), can then only attack the anomeric carbon from the opposite, unhindered β-face. beilstein-journals.org

Product Formation : This exclusively β-face attack results in the formation of a 1,2-trans glycosidic bond with high fidelity.

This method is a cornerstone of modern oligosaccharide synthesis, allowing chemists to construct complex glycans with predictable stereochemistry at each linkage point. The reactivity of the glycosyl donor can be further fine-tuned by modifying the electronic properties of the benzoate group. For instance, electron-donating groups on the benzoate ring can increase the rate of glycosylation, while electron-withdrawing groups can decrease it, providing an additional layer of control for complex synthetic strategies. nih.gov

| Feature | Description | Outcome | References |

|---|---|---|---|

| Mechanism | Neighboring Group Participation | Formation of a bicyclic acyloxonium ion intermediate. | beilstein-journals.orgbeilstein-journals.org |

| Stereochemical Control | The intermediate blocks one face of the sugar ring. | Directs the incoming nucleophile to the opposite face. | beilstein-journals.org |

| Resulting Linkage | SN2-like attack on the anomeric carbon. | Exclusively 1,2-trans glycosidic bond. | beilstein-journals.orgmdpi.com |

| Modulation | Substituents on the benzoyl group. | Alters the electronic properties and reactivity of the glycosyl donor. | nih.gov |

Synthesis of 2-Deoxy-sugars and Other Deoxygenated Carbohydrate Derivatives from 2-O-Benzoylated Precursors

2-Deoxy-sugars are integral components of numerous biologically active natural products, including antibiotics and anticancer agents. nih.gov The synthesis of these sugars is challenging because the absence of a functional group at the C-2 position removes the primary handle for controlling the stereochemistry of glycosylation. Therefore, indirect methods are often employed, where a precursor with a directing group at C-2 is used, which is later removed.

2-O-Benzoylated glucose derivatives serve as important precursors for the synthesis of 2-deoxy-D-glucose and its derivatives. The synthesis typically involves the initial formation of a glycoside using the neighboring group participation of the 2-benzoate to ensure the desired stereochemistry. Following this, the 2-O-benzoyl group is removed or transformed in a deoxygenation step.

One common strategy involves the conversion of a 2-O-acylated sugar to a glycal (a cyclic enol ether derivative), followed by reactions to install the desired functionality. Another approach is the reductive cleavage of the C-O bond of the benzoate ester. More recent methods have explored photodeoxygenation, where electron-deficient benzoates on carbohydrates can be removed under UV irradiation to yield the 2-deoxy product. These methods provide a valuable synthetic tool for accessing 2-deoxy sugars from readily available starting materials.

Incorporation into Natural Product Total Synthesis

The structural motifs derived from D-Glucose, 2-benzoate are found within a variety of complex natural products. The ability to control glycosidic bond formation and to transform the 2-O-benzoyl group into other functionalities makes these derivatives powerful building blocks in total synthesis.

A prominent example is the synthesis of the oligosaccharide chains of angucycline antibiotics like the Landomycins. Landomycin A, for instance, contains a hexasaccharide chain composed of several deoxy-sugars. researchgate.net The total synthesis of such complex molecules requires a convergent strategy where the oligosaccharide chain and the aglycone (the non-sugar portion) are synthesized separately and then joined.

In the synthesis of the Landomycin A hexasaccharide, building blocks derived from glucose were used to construct the individual deoxy-sugar units. researchgate.net Synthetic strategies often employ precursors with a directing group at C-2, such as a benzoate or a halide, to control the stereochemistry of the crucial glycosidic linkages before deoxygenation steps are carried out. researchgate.net This highlights the indirect but critical role of 2-O-acylated glucose derivatives in creating the complex and specific carbohydrate structures essential for the biological activity of these natural products.

Development of Glycoconjugates and Modified Carbohydrate Structures for Research Purposes

Glycoconjugates—molecules where carbohydrates are linked to proteins or lipids—are vital for many biological processes. acs.org Synthetically modified carbohydrates and glycoconjugates are indispensable tools for studying these processes in a field known as glycobiology. This compound derivatives are useful starting materials for creating these molecular probes and research tools.

For example, 2-O-benzoyl-protected furanosides derived from glucose can be converted into 2-deoxy-2-azido derivatives. acs.org The azido (B1232118) group is a versatile functional handle that can be used in various bioorthogonal "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows the azido-sugar to be easily attached to proteins, lipids, fluorescent dyes, or solid supports. Such modified sugars can be used to label cells, track metabolic pathways, or develop diagnostic agents. The 2-azido analogues themselves can be converted into N-glycosyl amides or 1,2,3-triazolyl glycoconjugates, which are important structures for studying cellular recognition and signaling. acs.org

| Application Area | Synthetic Strategy | Resulting Structure/Molecule | References |

|---|---|---|---|

| 2-Deoxy-sugars | Glycosylation followed by deoxygenation (e.g., reductive cleavage, photodeoxygenation). | 2-Deoxy-D-glucose derivatives. | |

| Natural Product Synthesis | Used as precursors for deoxy-sugar building blocks in complex oligosaccharide assembly. | Oligosaccharide chains of antibiotics like Landomycin A. | researchgate.net |

| Glycoconjugate Development | Conversion to versatile intermediates like azido-sugars for "click" chemistry. | Molecular probes, N-glycosyl amides, triazolyl glycoconjugates. | acs.org |

Bio-based Synthesis of Benzoate from Glucose as a Precursor

While the previous sections discuss the use of chemically prepared this compound, a related and emerging field focuses on producing the benzoate component itself from renewable resources like glucose. Benzoic acid and its salts (benzoates) are widely used as food preservatives but are typically produced from petrochemicals like toluene (B28343). fz-juelich.deresearchgate.net There is significant interest in developing sustainable, bio-based production routes.

Researchers have successfully engineered microbial strains, such as Pseudomonas taiwanensis, to produce benzoate directly from glucose. fz-juelich.deresearchgate.net This is achieved through metabolic engineering, where new biosynthetic pathways are introduced into the microorganism. In one strategy, a phenylalanine-overproducing strain is modified with bacterial and plant genes to create a β-oxidation pathway that converts a phenylalanine-derived intermediate into benzoate. researchgate.net

Key steps in this bio-based synthesis include:

Engineering the host microbe to efficiently convert glucose into a suitable aromatic precursor like L-phenylalanine.

Introducing heterologous genes (from plants or other bacteria) to construct a synthetic pathway to benzoate.

Disrupting native degradation pathways in the host organism to prevent it from consuming the benzoate product. fz-juelich.de

This work demonstrates a novel and sustainable route for producing industrially relevant chemicals like benzoate from renewable feedstocks, representing a shift from traditional petrochemical manufacturing to green biotechnology. researchgate.net

Q & A

Q. What are the standard analytical methods for assessing the purity of D-Glucose, 2-benzoate in research settings?

Purity is typically determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . For example, HPLC with UV detection is employed to quantify impurities, while NMR (e.g., H and C) confirms structural integrity by resolving anomeric protons and benzoate ester signals. Batch-specific certificates of analysis (CoA) often report purity >98% using these methods . Enzymatic assays (e.g., glucose oxidase-based kits) are also used for functional validation in biological matrices .

Q. How is this compound synthesized, and what are its key intermediates?

Synthesis typically involves esterification of D-glucose with benzoic acid derivatives under controlled conditions. A common intermediate is the diethyl dithioacetal derivative, which stabilizes the glucose structure during reaction steps. For instance, D-Glucose diethyl dithioacetal is synthesized via mercaptalation, followed by selective benzoate esterification at the C2 hydroxyl group. Single-crystal X-ray diffraction confirms regioselectivity and stereochemistry .

Q. What experimental protocols are recommended for studying this compound in cellular models?

Researchers use concentration- and time-dependent assays to evaluate metabolic effects. For example, in endothelial cells, high D-glucose (25 mM) increases L-arginine transport and reactive oxygen species (ROS) over 2–24 hours. Insulin or SOD mimetics (e.g., tempol) are co-administered to reverse ROS effects, with data analyzed via ANOVA and post hoc Bonferroni tests .

Advanced Research Questions

Q. How do computational methods like density functional theory (DFT) elucidate interactions between D-Glucose derivatives and molecularly imprinted polymers (MIPs)?

DFT calculations (e.g., B3LYP/6-31+G(d)) model hydrogen bonding between methacrylic acid (MAA) monomers and D-Glucose. Studies show two MAA molecules interact with the C2 and C3 hydroxyls of D-Glucose, stabilizing the complex. This predicts MIP selectivity for glucose recognition, validated experimentally via potentiometric sensors .

Q. What strategies resolve contradictory data on this compound’s dual role in nitric oxide (NO) and ROS pathways?

High D-glucose (25 mM) increases NO synthase (NOS) activity but paradoxically elevates ROS via NADPH oxidase. Pathway-specific inhibitors (e.g., apocynin for ROS, L-NAME for NOS) and kinase phosphorylation assays (e.g., p42/44 MAPK) dissect these effects. Insulin reverses ROS but not NO changes, suggesting divergent signaling cascades .

Q. How does the anomeric configuration (α/β) of D-Glucose influence benzoate ester stability and reactivity?

β-D-Glucose’s axial C1 hydroxyl reduces steric hindrance at C2, favoring esterification. Equilibrium studies using polarimetry track anomerization rates, showing β→α interconversion slows ester hydrolysis. Computational models (e.g., Gaussian 09) predict lower activation energy for β-anomer reactions .

Q. What advanced structural techniques validate the crystalline structure of this compound derivatives?

Single-crystal X-ray diffraction resolves bond lengths and angles in derivatives like 2-acetamido-3,6:4,5-di-O-isopropylidene-D-glucose diethyl dithioacetal. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) confirms chair conformations and benzoate positioning .

Methodological Guidance

Designing a study to assess this compound’s role in carbohydrate metabolism:

- Hypothesis: this compound modulates glycolysis via competitive inhibition of hexokinase.

- Methods:

Enzymatic assays with purified hexokinase and NADH-coupled detection.

Isothermal titration calorimetry (ITC) to measure binding affinity.

Molecular docking (AutoDock Vina) to predict binding poses at the active site.

Addressing batch-to-batch variability in this compound synthesis:

- Implement quality-by-design (QbD) principles:

Monitor reaction progress via in-situ FTIR for ester carbonyl peaks (~1700 cm).

Optimize solvent (e.g., pyridine) and catalyst (e.g., DMAP) ratios using response surface methodology (RSM) .

Validate reproducibility across ≥3 independent batches via HPLC .

Data Interpretation Tools

Statistical analysis of dose-response data:

Use GraphPad Prism for nonlinear regression (e.g., log[inhibitor] vs. response curves). For multi-group comparisons (e.g., 5 mM vs. 25 mM glucose), apply two-way ANOVA with Tukey’s post-test. Report effect sizes (Cohen’s d) and confidence intervals (95% CI) .

Visualizing molecular interactions:

PyMOL or VMD render DFT-optimized structures, highlighting hydrogen bonds (<3.0 Å) and electrostatic surfaces. Overlay experimental IR spectra (3710–201 cm) with computed vibrational modes to validate models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.